2-methyladamantan-2-amine hydrochloride
CAS No.: 1354420-15-7
Cat. No.: VC11605405
Molecular Formula: C11H20ClN
Molecular Weight: 201.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354420-15-7 |
|---|---|
| Molecular Formula | C11H20ClN |
| Molecular Weight | 201.7 |
Introduction
Structural and Chemical Characteristics of 2-Methyladamantan-2-amine Hydrochloride
Molecular Architecture
Adamantane derivatives are characterized by a rigid diamondoid cage structure. The addition of a methyl group at the 2-position and an amine group at the same carbon creates a sterically hindered tertiary amine. Protonation with hydrochloric acid yields the hydrochloride salt, enhancing solubility in polar solvents.
Key structural features include:
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Molecular Formula: Likely , based on adamantane () with a methyl and amine substituent.
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Molecular Weight: Estimated ~201.7 g/mol (adamantane backbone: 136.24 g/mol + CH: 15.03 g/mol + NH·HCl: 53.49 g/mol).
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Stereochemistry: The adamantane cage imposes significant conformational restrictions, potentially influencing reactivity and biological activity .
Physicochemical Properties
While direct data is unavailable, comparisons to similar compounds suggest:
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Solubility: High solubility in water and polar aprotic solvents due to ionic character, contrasting with hydrophobic adamantane .
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Thermal Stability: Adamantane derivatives typically exhibit high melting points (>200°C); the hydrochloride salt may decompose before melting .
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LogP: Estimated ~1.5–2.0, balancing hydrophobic adamantane and hydrophilic ammonium chloride .
Synthetic Pathways and Challenges
Retrosynthetic Analysis
Two primary routes are plausible:
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Direct Amination of 2-Methyladamantane:
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Adamantane Functionalization via Intermediates:
Optimization Strategies
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Catalysis: Lewis acids (e.g., AlCl) could improve electrophilic substitution yields .
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Protection-Deprotection: Tert-butyldimethylsilyl (TBDMS) groups may stabilize intermediates during functionalization .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures likely required for hydrochloride isolation .
Pharmacological and Industrial Applications
Materials Science
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Coordination Polymers: Ammonium groups could act as nodes in metal-organic frameworks (MOFs) for gas storage .
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Surface Functionalization: Cationic nature enables adhesion to negatively charged substrates (e.g., silica nanoparticles) .
Research Gaps and Future Directions
Critical Unanswered Questions
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Synthetic Scalability: No reported multi-gram syntheses; batch reactor optimization needed.
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Biological Activity: In vitro screening against viral and neurological targets is absent.
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Crystallography: Single-crystal X-ray data would clarify stereoelectronic effects.
Recommended Studies
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